![molecular formula C23H17NO4 B2885835 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 865281-86-3](/img/structure/B2885835.png)
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since become a popular alternative to traditional antidepressants due to its relatively mild side effects and low risk of drug interactions.
Scientific Research Applications
Antibacterial Properties
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share a core structural similarity with N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, exhibit significant antibacterial activity. These compounds have been synthesized and tested against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal properties. The antibacterial effectiveness of these compounds suggests potential applications in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Antimicrobial and Anti-inflammatory Effects
Another study focused on a compound isolated from Belamcanda chinensis, demonstrating antimicrobiotic and anti-inflammatory effects. This finding indicates the broader therapeutic potential of chromen-4-one derivatives, which could be relevant for this compound's applications in treating or managing microbial infections and inflammation (Liu et al., 2008).
Antioxidant Properties
A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide highlighted its antioxidant properties through experimental analysis and theoretical calculations. The compound's structure was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing insights into its molecular geometry, electronic properties, and potential for chemical reactivity. This suggests that derivatives like this compound could be explored for their antioxidant capabilities, contributing to the development of drugs with potential protective effects against oxidative stress (Demir et al., 2015).
Anion-sensing Ability
Research into the photophysical behavior and anion-sensing ability of a similar fluorescent molecular system designed for fluoride ion sensing has been reported. This system demonstrates specific color changes observable by the naked eye upon interaction with fluoride ions, unaffected by the presence of other halides. Such studies underline the potential utility of this compound in the development of selective sensors for environmental and health-related applications (Sarkar & Samanta, 2007).
Structural Characterization and Molecular Interactions
The detailed structural characterization of chemically related compounds through single crystal X-ray diffraction and computational methods offers insights into the molecular interactions and stability of such molecules. This foundational knowledge supports the potential of this compound in various applications, from material science to drug design, by understanding its crystal packing, hydrogen bonding, and π-π interactions (Anuradha et al., 2012).
properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMLTOUNCGRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

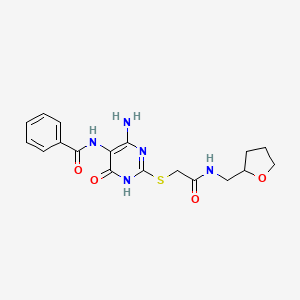
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)

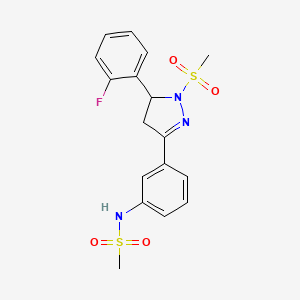
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)
![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2885767.png)
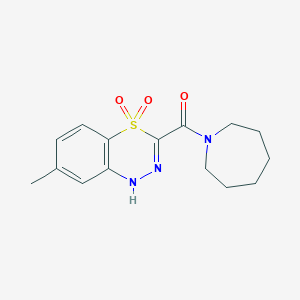
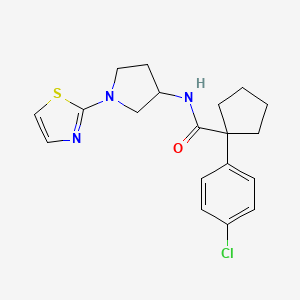
![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)
![2-[4-(Trifluoromethyl)imidazol-1-yl]acetic acid](/img/structure/B2885773.png)
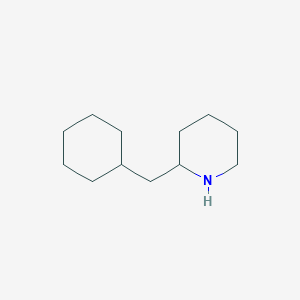
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2885775.png)